![molecular formula C9H16O B13500870 {6-Methylspiro[3.3]heptan-2-yl}methanol](/img/structure/B13500870.png)
{6-Methylspiro[3.3]heptan-2-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{6-Methylspiro[3.3]heptan-2-yl}methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core with a methyl group at the 6-position and a methanol group at the 2-position. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {6-Methylspiro[3.3]heptan-2-yl}methanol typically involves the formation of the spirocyclic core followed by functionalization at the 2-position. One common synthetic route involves the cyclization of a suitable precursor, such as a 1,6-diene, under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization with a methyl group at the 6-position and a hydroxyl group at the 2-position yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
{6-Methylspiro[3.3]heptan-2-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl group at the 2-position is particularly reactive and can participate in a wide range of transformations .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize the hydroxyl group to form a ketone or aldehyde.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield {6-Methylspiro[3.3]heptan-2-one}, while reduction can produce {6-Methylspiro[3.3]heptane} .
Applications De Recherche Scientifique
{6-Methylspiro[3.3]heptan-2-yl}methanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of {6-Methylspiro[3.3]heptan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2-position can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The spirocyclic structure may also play a role in modulating the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
{6,6-Difluoro-2-methylspiro[3.3]heptan-2-yl}methanol: This compound has fluorine atoms at the 6-position, which can significantly alter its chemical properties and reactivity.
{2-Methylspiro[3.3]heptan-2-yl}methanol: Lacks the methyl group at the 6-position, resulting in different steric and electronic effects.
6-Amino-2-methylspiro[3.3]heptan-2-ol: Contains an amino group instead of a hydroxyl group, leading to different chemical behavior and applications.
Uniqueness
{6-Methylspiro[3.3]heptan-2-yl}methanol is unique due to its specific substitution pattern and the presence of both a methyl and a hydroxyl group on the spirocyclic core. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C9H16O |
|---|---|
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(6-methylspiro[3.3]heptan-2-yl)methanol |
InChI |
InChI=1S/C9H16O/c1-7-2-9(3-7)4-8(5-9)6-10/h7-8,10H,2-6H2,1H3 |
Clé InChI |
SVYBJQUNSZHLQB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(C1)CC(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


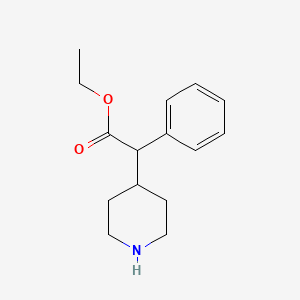

![tert-butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B13500805.png)

![2-[1-(Methoxycarbonyl)cyclopentyl]acetic acid](/img/structure/B13500816.png)
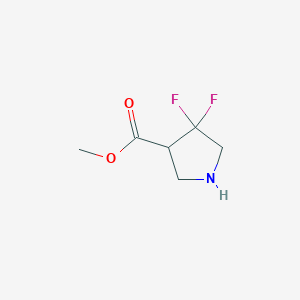
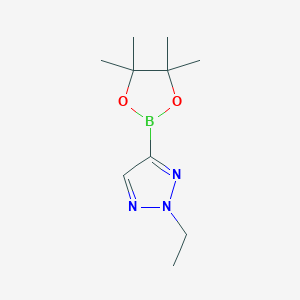

![rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13500848.png)
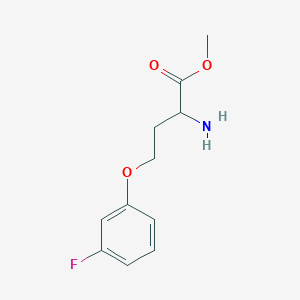
aminehydrochloride](/img/structure/B13500857.png)
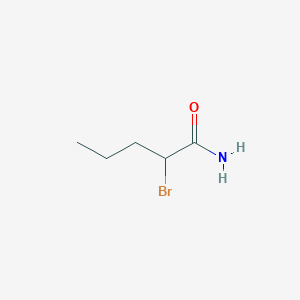
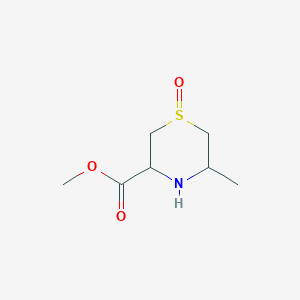
![rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13500881.png)
